molecular formula C19H26ClN7O4 B1246128 552-02 Free base CAS No. 587879-32-1

552-02 Free base

Cat. No.: B1246128
CAS No.: 587879-32-1
M. Wt: 451.9 g/mol
InChI Key: NTRKMGDUWYBLMS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P552-02 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazine ring, chlorination, and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of P552-02 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

P552-02 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

P552-02 has a wide range of scientific research applications, including:

Mechanism of Action

P552-02 exerts its effects by blocking the epithelial sodium channel (ENaC). This inhibition reduces sodium reabsorption and increases water excretion, which can help alleviate symptoms associated with cystic fibrosis. The molecular targets include the subunits of the ENaC, and the pathways involved are related to ion transport and fluid balance in epithelial tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of P552-02

P552-02 is unique due to its specific structural features and high potency as a sodium channel blocker. Unlike other similar compounds, P552-02 has shown reduced potential to induce hyperkalemia, making it a safer option for therapeutic use .

Properties

CAS No.

587879-32-1

Molecular Formula

C19H26ClN7O4

Molecular Weight

451.9 g/mol

IUPAC Name

3,5-diamino-6-chloro-N-[N'-[4-[4-(2,3-dihydroxypropoxy)phenyl]butyl]carbamimidoyl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H26ClN7O4/c20-15-17(22)26-16(21)14(25-15)18(30)27-19(23)24-8-2-1-3-11-4-6-13(7-5-11)31-10-12(29)9-28/h4-7,12,28-29H,1-3,8-10H2,(H4,21,22,26)(H3,23,24,27,30)

InChI Key

NTRKMGDUWYBLMS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O

Canonical SMILES

C1=CC(=CC=C1CCCCN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N)OCC(CO)O

Synonyms

DCC-DPBG compound
N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-(4-(4-(2,3-dihydroxypropoxy)phenyl)butyl)guanidine
N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N'-4-(4-(2,3-dihydroxypropoxy)phenyl)butylguanidine
P552-02

Origin of Product

United States

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